molecular formula C26H24O2 B12555246 2,7-Bis(2-phenylethoxy)naphthalene CAS No. 143553-08-6

2,7-Bis(2-phenylethoxy)naphthalene

Cat. No.: B12555246
CAS No.: 143553-08-6
M. Wt: 368.5 g/mol
InChI Key: NQDDUFNSAYVJDP-UHFFFAOYSA-N
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Description

Contextualization of Naphthalene (B1677914) Derivatives as Scaffolds in Organic Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. ijpsjournal.com This planar, bicyclic structure possesses 10 π-electrons, which imparts significant aromatic stability and unique electronic properties. In the field of organic chemistry, the naphthalene nucleus serves as a foundational scaffold for the development of a diverse array of complex molecules. ijpsjournal.com Its inherent structural rigidity and well-defined substitution patterns make it an ideal building block in medicinal chemistry, materials science, and supramolecular chemistry. ijpsjournal.comnih.govrsc.org

The reactivity of the naphthalene ring allows for the introduction of various functional groups at distinct positions, leading to a wide range of derivatives with tailored properties. oled-intermediates.com For instance, naphthalene-based compounds have been extensively investigated for their biological activities, including antimicrobial and anticancer effects. ijpsjournal.commdpi.comnih.gov In materials science, the photophysical properties of naphthalene derivatives, such as strong fluorescence, are harnessed in the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. oled-intermediates.com The ability to form stable, ordered assemblies through non-covalent interactions also makes naphthalene a key component in the design of complex supramolecular architectures. rsc.orgresearchgate.net

Significance of Ether Linkages in Tailoring Molecular Architecture and Electronic Properties

Electronically, the oxygen atom in an ether is sp³ hybridized and possesses two lone pairs of electrons. embibe.com This makes the ether linkage a polar group with a net dipole moment. embibe.combyjus.com In aryl ethers, one of these lone pairs can participate in resonance with the aromatic ring, which increases the electron density at the ortho and para positions of the ring. libretexts.orgbyjus.com This electron-donating nature influences the molecule's reactivity and its interactions with other species. Furthermore, while ethers cannot form hydrogen bonds with each other, the oxygen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents or other molecules with O-H or N-H bonds, which affects their solubility and self-assembly behavior. britannica.comlibretexts.org The substitution of an ester linkage with an ether linkage in lipid bilayers, for example, has been shown to alter the area per lipid and affect the material's permeability. nih.gov

Overview of 2,7-Disubstituted Naphthalene Derivatives in Contemporary Chemical Science

The substitution pattern on the naphthalene scaffold is critical in determining the final properties of the derivative. Among the various possibilities, the 2,7-disubstitution pattern is of particular interest as it results in molecules with a linear, rigid structure and C2 symmetry. This specific geometry is highly advantageous for applications in materials science and supramolecular chemistry where well-defined molecular shapes are required.

Research has demonstrated the utility of 2,7-disubstituted naphthalene derivatives in several advanced applications:

Fluorescent Probes and Chemosensors: The naphthalene core is inherently fluorescent. By attaching specific receptor groups at the 2 and 7 positions, scientists have developed molecules capable of selectively detecting metal ions and chiral molecules. For example, 2,7-diamino derivatives of naphthalene have been synthesized and studied for their ability to act as fluorescent detectors for amino alcohols and Cu(II) cations. researchgate.netcolab.ws

Building Blocks for Polymers and Supramolecular Structures: The rigid, linear nature of 2,7-disubstituted naphthalenes makes them excellent monomers for creating polymers with defined architectures. 2,7-Dihydroxynaphthalene (B41206), a key precursor, is used to synthesize complex triptycene-like scaffolds and microporous network polymers. rsc.org

Liquid Crystals and Organic Electronics: The defined geometry of these derivatives is conducive to forming ordered phases, a key requirement for liquid crystals and organic semiconductors. The ability to tune the electronic properties via substitution at the 2 and 7 positions allows for the development of materials with specific charge-transport characteristics.

The synthesis of these derivatives often starts from commercially available precursors like 2,7-dihydroxynaphthalene, which can be prepared by the caustic fusion of naphthalene-2,7-disulfonic acid. chemicalbook.comchemicalbook.com This precursor serves as a versatile platform for introducing a wide variety of functional groups.

Research Scope and Objectives Pertaining to 2,7-Bis(2-phenylethoxy)naphthalene

This article focuses exclusively on the chemical compound This compound . This molecule combines the three key structural features discussed previously: a rigid naphthalene core, a linear 2,7-disubstitution pattern, and flexible, electron-donating aryl ether linkages. The synthesis of this specific aryl ether would typically be achieved via the Williamson ether synthesis, a classic organic reaction where an alkoxide reacts with a primary alkyl halide. jk-sci.commasterorganicchemistry.comwikipedia.org In this case, the disodium salt of 2,7-dihydroxynaphthalene would be reacted with (2-bromoethyl)benzene.

Given the limited direct research on this specific molecule, the objective of this article is to provide a comprehensive scientific profile by analyzing its constituent parts. The discussion will focus on the predicted molecular architecture, electronic properties, and potential applications based on established knowledge of naphthalene chemistry, the influence of ether linkages, and the functional role of the terminal phenyl groups. The aim is to present a scientifically grounded perspective on the significance of this compound in the landscape of advanced chemical research.

Research Findings

Table 1: Physicochemical Properties of the Precursor, 2,7-Dihydroxynaphthalene

PropertyValueReference(s)
Chemical Formula C₁₀H₈O₂ guidechem.comsigmaaldrich.com
Molecular Weight 160.17 g/mol sigmaaldrich.com
Appearance Light yellow to beige crystalline solid guidechem.com
Melting Point 185-190 °C sigmaaldrich.com
Solubility Limited solubility in water; soluble in ethanol, acetone, DMSO guidechem.com
Primary Use Starting material for dyes, polymers, and pharmaceutical intermediates chemicalbook.comchemicalbull.com

The Williamson ether synthesis is a reliable method for preparing such aryl ethers from aromatic alcohols. jk-sci.comorganic-synthesis.com The reaction involves the deprotonation of 2,7-dihydroxynaphthalene by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding dialkoxide, followed by a bimolecular nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide like (2-bromoethyl)benzene. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com

Table 2: Predicted Influence of Phenylethoxy Groups on the Naphthalene Scaffold

FeatureInfluence of 2,7-DisubstitutionInfluence of Ether LinkageInfluence of Terminal Phenyl GroupPredicted Net Effect on the Molecule
Molecular Geometry Creates a linear, rigid core.Introduces flexibility and a bent C-O-C angle.Adds steric bulk and potential for π-stacking.A semi-rigid, elongated molecule with flexible ends capable of various conformations and intermolecular interactions.
Solubility The aromatic core is hydrophobic.The polar oxygen can act as a hydrogen bond acceptor, slightly increasing solubility in polar solvents.The large hydrocarbon structure increases lipophilicity.Overall low solubility in water, but good solubility in common organic solvents like THF, CH₂Cl₂, and chloroform.
Electronic Properties Provides a π-conjugated system.The oxygen atom is electron-donating via resonance into the naphthalene ring.The phenyl rings are additional π-systems that can influence the overall electronic structure.An electron-rich aromatic system. The ether linkages would likely enhance the fluorescence quantum yield of the naphthalene core.
Potential Applications Basis for liquid crystals, organic semiconductors, and linear polymers.Can be used to create flexible linkers in polymers or metal-organic frameworks.Can engage in π-π stacking to promote self-assembly into ordered structures.A candidate for use in organic electronics, as a monomer for specialty polymers, or as a component in supramolecular materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143553-08-6

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

2,7-bis(2-phenylethoxy)naphthalene

InChI

InChI=1S/C26H24O2/c1-3-7-21(8-4-1)15-17-27-25-13-11-23-12-14-26(20-24(23)19-25)28-18-16-22-9-5-2-6-10-22/h1-14,19-20H,15-18H2

InChI Key

NQDDUFNSAYVJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=CC(=C3)OCCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2,7 Bis 2 Phenylethoxy Naphthalene

Retrosynthetic Analysis of the 2,7-Bis(2-phenylethoxy)naphthalene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are the two ether bonds (C-O bonds). This reveals two primary synthetic strategies.

Disconnection Strategy A: Cleavage of the C(naphthyl)-O bond suggests a synthesis from a naphthalene (B1677914) core functionalized with nucleophilic oxygen atoms and an electrophilic phenylethoxy side chain. This leads to 2,7-dihydroxynaphthalene (B41206) as the naphthalene precursor and a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) or a similar derivative with a good leaving group. This pathway is characteristic of the Williamson ether synthesis.

Disconnection Strategy B: An alternative disconnection of the O-C(ethyl) bond points to a nucleophilic phenylethoxide and an electrophilic naphthalene core. This approach would utilize 2-phenylethanol (B73330) (to be deprotonated) and a naphthalene derivative with leaving groups at the 2 and 7 positions, such as 2,7-dihalonaphthalene (e.g., 2,7-dibromonaphthalene). This strategy is common in metal-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination.

Both strategies converge on the formation of the same ether linkages, but they differ in the nature of the key bond-forming step and the required starting materials.

Exploration of Etherification Reactions for Phenylethoxy Installation

The installation of the phenylethoxy groups onto the naphthalene core is achieved through etherification reactions. Several methods, ranging from classical nucleophilic substitution to modern metal-catalyzed couplings, are applicable.

This approach involves the reaction of a di-substituted naphthalene, typically a dihalonaphthalene like 2,7-dibromonaphthalene or 2,7-diiodonaphthalene, with a nucleophile derived from 2-phenylethanol. The nucleophile, sodium 2-phenylethoxide, is generated by treating 2-phenylethanol with a strong base such as sodium hydride (NaH).

The subsequent reaction is a nucleophilic aromatic substitution (SNA_r). However, SNA_r reactions on unactivated aryl halides (where the ring lacks strong electron-withdrawing groups) are generally difficult and require harsh conditions (high temperatures and pressures). libretexts.org For a naphthalene system, direct substitution is often inefficient without a catalyst. Therefore, this strategy is less common than catalyzed variants.

The Williamson ether synthesis is a widely used and straightforward method for preparing symmetrical and asymmetrical ethers. byjus.com In the context of this compound synthesis, this method is highly effective. The reaction involves the deprotonation of 2,7-dihydroxynaphthalene to form a more nucleophilic disodium or dipotassium naphthoxide salt. This is typically achieved using a strong base. The resulting dianion then reacts with two equivalents of an alkyl halide, such as 2-phenylethyl bromide, via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgpw.live

Key components of this synthesis include:

Naphthalene Source: 2,7-dihydroxynaphthalene.

Phenylethoxy Source: 2-phenylethyl bromide or 2-phenylethyl tosylate, which have good leaving groups.

Base: A base is required to deprotonate the hydroxyl groups of the naphthalene precursor. chemistrytalk.org Common choices are sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), acetone, or acetonitrile, is typically used to dissolve the reactants and facilitate the S_N2 reaction.

The reaction generally proceeds with good to excellent yields, especially since the electrophile is a primary alkyl halide, which is ideal for the S_N2 pathway and minimizes competing elimination reactions. organicchemistrytutor.comlibretexts.org

Parameter Typical Reagents/Conditions Purpose
Naphthalene Precursor 2,7-DihydroxynaphthaleneProvides the core aromatic structure.
Phenylethoxy Precursor 2-Phenylethyl bromide, 2-Phenylethyl tosylateActs as the electrophile in the S_N2 reaction.
Base K₂CO₃, NaH, NaOHDeprotonates the hydroxyl groups to form a potent nucleophile.
Solvent DMF, Acetonitrile, AcetoneProvides a medium for the reaction; polar aprotic solvents are preferred.
Temperature Room temperature to refluxReaction rate is temperature-dependent; heating is often required.

This table presents typical conditions for the Williamson ether synthesis of this compound.

When direct S_N2 reactions are challenging, metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-O bonds.

Palladium-Catalyzed Alkoxylation: This reaction, often a variant of the Buchwald-Hartwig amination, couples an aryl halide (2,7-dihalonaphthalene) with an alcohol (2-phenylethanol). rsc.orgsemanticscholar.org The process requires a palladium catalyst, a suitable phosphine ligand, and a base. The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. This method is advantageous for its milder reaction conditions compared to traditional Ullmann couplings and its tolerance for a wide range of functional groups. nih.gov

Ullmann-Type Coupling: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. google.comresearchgate.net The traditional method involves reacting an aryl halide with a phenoxide at high temperatures with a stoichiometric amount of copper. wikipedia.org Modern variations use a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline, and a base. acs.orgnih.gov This reaction couples 2,7-dihalonaphthalene with 2-phenylethanol. While effective, Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org

Reaction Type Catalyst Typical Ligand Typical Base Typical Solvent
Pd-Catalyzed Alkoxylation Pd(OAc)₂, Pd₂(dba)₃Biaryl phosphines (e.g., t-BuBrettPhos)NaOt-Bu, Cs₂CO₃Toluene, Dioxane
Ullmann-Type Coupling CuI, Cu₂O1,10-Phenanthroline, N,N-DimethylglycineK₂CO₃, Cs₂CO₃DMF, Pyridine, DMSO

This table compares typical catalyst systems for advanced C-O bond formation reactions.

Mechanistic Pathways of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Williamson Ether Synthesis Mechanism: This reaction proceeds via a standard S_N2 mechanism. wikipedia.orgchemistrytalk.org

Deprotonation: The base removes the acidic protons from the two hydroxyl groups of 2,7-dihydroxynaphthalene, forming the potent 2,7-dioxido-naphthalene dianion.

Nucleophilic Attack: The resulting naphthoxide ion acts as a nucleophile. It attacks the electrophilic carbon atom of the 2-phenylethyl halide in a backside attack.

Transition State: A pentacoordinate transition state is formed where the C-O bond is forming concurrently as the C-Br (or other leaving group) bond is breaking.

Product Formation: The leaving group is expelled, and the new C-O bond is fully formed. This process occurs twice to yield the final this compound product.

Palladium-Catalyzed Alkoxylation Mechanism (Buchwald-Hartwig type): The reaction follows a catalytic cycle involving palladium(0) and palladium(II) intermediates. nobelprize.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2,7-dibromonaphthalene), inserting into the C-Br bond to form a Pd(II) complex.

Association and Deprotonation: The alcohol (2-phenylethanol) coordinates to the Pd(II) center. The base then deprotonates the alcohol to form a palladium alkoxide intermediate.

Reductive Elimination: This is the key bond-forming step. The aryl group and the alkoxide group are eliminated from the palladium center, forming the C(naphthyl)-O bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This cycle repeats for the second halide on the naphthalene ring.

Ullmann-Type Coupling Mechanism: The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve copper(I) and copper(III) intermediates. acs.orgorganic-chemistry.org

Formation of Copper Alkoxide: The copper(I) catalyst reacts with the alcohol (2-phenylethanol) in the presence of a base to form a copper(I) alkoxide species.

Oxidative Addition: The aryl halide (2,7-dihalonaphthalene) undergoes oxidative addition to the copper(I) alkoxide, forming a transient copper(III) intermediate.

Reductive Elimination: The aryl group and the alkoxide ligand are reductively eliminated from the copper(III) center, forming the desired C-O bond and regenerating a copper(I) species that continues the catalytic cycle.

Investigation of Catalytic Cycles and Ligand Effects in Cross-Coupling Methods

The synthesis of 2,7-disubstituted naphthalenes, the core of the target molecule, can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions are instrumental, typically starting from a 2,7-dihalonaphthalene precursor such as 2,7-dibromonaphthalene. researchgate.net While the final ether linkages of this compound are typically formed via nucleophilic substitution (Williamson ether synthesis), the principles of cross-coupling are crucial for synthesizing precursors and analogues where C-C or C-N bonds are required at the 2,7-positions.

The Buchwald-Hartwig amination serves as an excellent model for understanding the catalytic cycles relevant to C-O bond formation. The generally accepted mechanism proceeds through several key steps: wikipedia.orglibretexts.org

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) species.

Ligand Exchange/Association : The nucleophile (in this case, an alcohol or amine) coordinates to the Pd(II) complex, typically displacing a ligand.

Deprotonation : A base removes a proton from the coordinated nucleophile, forming a more reactive palladium-alkoxide or -amide complex.

Reductive Elimination : The final C-O or C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The efficiency of this cycle is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," have been shown to dramatically improve reaction rates and substrate scope. youtube.com These ligands promote the formation of monoligated palladium species, which are highly active in both the oxidative addition and reductive elimination steps. wikipedia.org The steric bulk helps prevent the formation of unreactive catalyst dimers and facilitates the final bond-forming step.

Table 1: Influence of Ligand Classes on Cross-Coupling Reactions

Ligand Class Representative Examples Key Characteristics & Effects
Bulky Monophosphines XPhos, SPhos, BrettPhos, RuPhos Bulky and electron-rich; promote fast oxidative addition and reductive elimination, increase catalyst stability and turnover. youtube.com
Bidentate Phosphines BINAP, DPPF Form stable chelate complexes with the metal center; effective in preventing catalyst deactivation and can impart stereocontrol in asymmetric syntheses. wikipedia.org

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium; often show high thermal stability and activity for challenging substrates. |

Optimization of Reaction Conditions and Yields

The attachment of the 2-phenylethoxy side chains to the 2,7-dihydroxynaphthalene core is most commonly achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org The optimization of this step is critical for maximizing yield and minimizing side reactions, such as elimination and undesired C-alkylation on the naphthalene ring. wikipedia.org

Influence of Temperature, Pressure, and Catalyst Loading

Temperature: The reaction temperature must be carefully controlled to balance reaction rate with the prevalence of side reactions. Typical Williamson ether syntheses are conducted at moderate temperatures, often between 50-100 °C. wikipedia.org Increasing the temperature generally increases the reaction rate but can also promote the competing E2 elimination pathway, especially with secondary alkyl halides. wikipedia.org However, recent developments in "green" chemistry have explored catalytic versions of the Williamson synthesis using weaker alkylating agents at very high temperatures (above 300 °C), which can improve efficiency and reduce salt waste on an industrial scale. researchgate.net The synthesis of the 2,7-dihydroxynaphthalene precursor itself may require high temperatures (280-300 °C) and elevated pressure during the alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt. google.com

Pressure: For most laboratory-scale Williamson syntheses conducted at moderate temperatures, pressure is not a significant variable and reactions are run at atmospheric pressure. However, in industrial processes involving high temperatures, such as the synthesis of 2,7-dihydroxynaphthalene, the reaction is performed in an autoclave under high pressure to maintain the solvent in the liquid phase and control the reaction. google.com

Catalyst and Reagent Loading: The Williamson ether synthesis is not catalytic; it is a stoichiometric reaction. The key reagent is the base (e.g., K₂CO₃, NaH) used to deprotonate the diol. nih.gov A sufficient amount of base, typically slightly more than two equivalents per equivalent of 2,7-dihydroxynaphthalene, is required to ensure complete formation of the dinaphthoxide. Incomplete deprotonation will result in lower yields. The alkylating agent, (2-bromoethyl)benzene, is also typically used in a slight excess to drive the reaction to completion.

Derivatization Strategies of this compound for Structural Diversification

Once synthesized, this compound can serve as a scaffold for further structural modification. Derivatization can be targeted at either the terminal phenyl rings of the side chains or the naphthalene core itself.

Functionalization of the Phenylethoxy Side Chains

The two terminal phenyl rings on the phenylethoxy side chains are amenable to functionalization through electrophilic aromatic substitution. The phenoxy group is known to be a privileged structural moiety in medicinal chemistry, and its functionalization can be used to modulate biological activity or material properties. nih.gov The ether oxygen atom acts as an activating, ortho, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents primarily at the para position (C4) of the terminal phenyl rings, with some substitution at the ortho positions (C2, C6), depending on steric hindrance. This allows for the introduction of a wide range of functional groups, including amines (via reduction of nitro groups), carboxylic acids, and additional aromatic rings.

Post-Synthetic Modification of the Naphthalene Core

The naphthalene core itself can be modified after the phenylethoxy chains have been installed. The two alkoxy groups at the 2 and 7 positions are strongly activating and direct subsequent electrophilic substitutions to the ortho and para positions. For a 2,7-disubstituted naphthalene, the possible positions for electrophilic attack are C1, C3, C6, and C8. researchgate.netresearchgate.net

Kinetic vs. Thermodynamic Control : In naphthalene chemistry, substitution at the α-position (C1, C4, C5, C8) is often kinetically favored due to the formation of a more stable carbocation intermediate where one benzene (B151609) ring remains fully aromatic. libretexts.org Substitution at the β-position (C2, C3, C6, C7) can sometimes be the thermodynamically favored pathway. wordpress.com

Regioselectivity : For this compound, electrophilic attack would be directed to the activated 1, 3, 6, and 8 positions. Reactions like bromination or nitration could lead to a mixture of products. wordpress.comumich.edu Controlling the regioselectivity to achieve a single isomer can be challenging and often depends on fine-tuning reaction conditions such as temperature and solvent. For instance, the sulfonation of naphthalene is famously temperature-dependent, yielding the α-product at lower temperatures and the β-product at higher temperatures. wordpress.com Modern C-H activation and functionalization techniques, often employing transition metal catalysts, offer more precise control over the site of modification on the naphthalene core. researchgate.netrsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of 2,7-Bis(2-phenylethoxy)naphthalene in solution. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, offering unambiguous evidence for the compound's connectivity and substitution pattern.

Multi-Dimensional NMR for Complete Assignment of Proton and Carbon Resonances

The complexity of the this compound structure, with its multiple aromatic and aliphatic protons and carbons, necessitates the use of multi-dimensional NMR techniques for a complete and accurate assignment of its NMR signals. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, overlap of signals, particularly in the aromatic region, can make definitive assignments challenging. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential to resolve these ambiguities by revealing scalar coupling networks and one-bond or multiple-bond correlations between protons and carbons.

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1/87.66128.9
3/67.01107.5
4/57.20124.9
9/10-135.1
1'4.34 (t)69.8
2'3.19 (t)36.2
1''-138.2
2''/6''7.30 (d)129.0
3''/5''7.35 (t)128.6
4''7.27 (t)126.5

Note: The predicted data is generated using computational algorithms and may vary from experimental values.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) Analysis

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is instrumental in identifying one-bond correlations between protons and their directly attached carbon atoms. This experiment is crucial for assigning the protonated carbons in the molecule. For this compound, HSQC would show correlations between the aliphatic protons of the ethoxy chain (H-1' and H-2') and their corresponding carbons (C-1' and C-2'), as well as between the aromatic protons on both the naphthalene (B1677914) and phenyl rings and their directly bonded carbons.

Heteronuclear Multiple Bond Correlation (HMBC) analysis provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). This is particularly valuable for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, a key HMBC correlation would be observed between the protons of the methylene (B1212753) group adjacent to the oxygen (H-1') and the naphthalene carbon to which the oxygen is attached (C-2/C-7). Further correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern of the naphthalene core and the phenyl rings.

Predicted HSQC and HMBC Correlations:

Proton(s)HSQC Correlation (Carbon)Key HMBC Correlations (Carbons)
H-1/H-8C-1/C-8C-2/C-7, C-9/C-10
H-3/H-6C-3/C-6C-1/C-8, C-2/C-7, C-4/C-5
H-4/H-5C-4/C-5C-2/C-7, C-9/C-10
H-1'C-1'C-2/C-7, C-2'
H-2'C-2'C-1', C-1''
H-2''/H-6''C-2''/C-6''C-4'', C-1''
H-3''/H-5''C-3''/C-5''C-1'', C-5''/C-3''
H-4''C-4''C-2''/C-6''

Note: The predicted data is generated using computational algorithms and may vary from experimental values.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational and Stereochemical Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for probing the spatial relationships between protons that are close in space, irrespective of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide valuable insights into its preferred conformation in solution.

Key NOESY correlations would be expected between the protons of the ethoxy chain and the adjacent aromatic protons on the naphthalene ring. Specifically, a cross-peak between the H-1' protons and the H-1/H-8 and H-3/H-6 protons of the naphthalene core would indicate a folded or close spatial arrangement of the phenylethoxy side chains relative to the naphthalene plane. The presence and intensity of these cross-peaks can help to elucidate the time-averaged conformation of the molecule, providing information on the orientation of the phenyl groups relative to the naphthalene system.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the accurate mass of the parent ion of this compound, which in turn provides its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer a molecular fingerprint that can be used to confirm the structure and identify its constituent subunits.

Fragmentation Pathway Delineation and Isotopic Pattern Verification

Under electron ionization (EI) or other energetic ionization methods, the molecular ion of this compound will undergo characteristic fragmentation. A primary fragmentation pathway for ethers is the cleavage of the C-O bond. In this case, cleavage of the bond between the benzylic carbon and the oxygen would lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylethyl group. Another significant fragmentation would be the cleavage of the bond between the oxygen and the naphthalene ring, resulting in a phenylethoxy radical and a naphthalenyloxy cation. The high-resolution capabilities of the mass spectrometer allow for the precise measurement of the mass-to-charge ratios (m/z) of these fragments, enabling the verification of their elemental compositions and confirming the proposed fragmentation pathways. The isotopic pattern of the molecular ion and its fragments, particularly the M+1 and M+2 peaks arising from the natural abundance of ¹³C, can also be precisely measured and compared with theoretical values to further validate the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) provides an even more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (for example, the molecular ion of this compound) is selected and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed.

This technique allows for the systematic deconstruction of the molecule, confirming the connectivity of its subunits. For instance, by selecting the molecular ion and inducing fragmentation, one would expect to observe the loss of a phenylethoxy group, leading to a prominent fragment ion. Subsequent fragmentation of this ion could then reveal the structure of the naphthalene core. Conversely, selecting a fragment ion corresponding to the phenylethoxy cation and subjecting it to a second stage of fragmentation would confirm its internal structure. This step-wise fragmentation analysis provides unambiguous evidence for the presence and connectivity of the naphthalene core and the two phenylethoxy side chains.

Predicted Major Mass Spectrometry Fragments:

m/z (Predicted)Proposed Fragment Structure
394.19[M]⁺ (Molecular Ion)
289.12[M - C₇H₇O]⁺
144.06[C₁₀H₈O]⁺
105.07[C₇H₅O]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: The predicted data is generated using computational algorithms and may vary from experimental values.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, angles, and details of the crystal packing. Although a crystal structure for this compound is not publicly documented, analysis of similar 2,7-dialkoxynaphthalenes and other substituted naphthalenes allows for a robust extrapolation of its solid-state characteristics.

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For substituted naphthalenes, common motifs include herringbone and columnar stacking, driven by van der Waals forces, π-π interactions, and hydrogen bonds.

In the crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, molecules of the same conformer are organized into a columnar array through weak van der Waals interactions nih.govpsu.edu. While classical hydrogen bonds are absent in this specific derivative, weak C-H⋯π contacts are observed, though their role as primary structure-directing interactions is considered minor nih.govpsu.edu. Similarly, the structure of 2,6-dimethylnaphthalene (B47086) features a herringbone stacking pattern nih.gov.

For derivatives containing hydrogen-bond-capable functional groups, such as 2,7-dihydroxynaphthalene (B41206), these interactions become dominant. When complexed with β-cyclodextrin, the crystal structure of 2,7-dihydroxynaphthalene is stabilized by C-H⋯O and C-H⋯π interactions between the naphthalene guest and the cyclodextrin (B1172386) host researchgate.net. In cocrystals, O-H⋯N hydrogen bonds are primary drivers of the supramolecular assembly researchgate.net. Given the ether linkages in this compound, it is plausible that its crystal packing would be heavily influenced by weaker forces such as van der Waals interactions and potential C-H⋯O or C-H⋯π interactions involving the alkoxy chains and aromatic rings.

In the case of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, which exists as two distinct conformers in the crystal, the dihedral angle between the naphthalene ring system and the substituent benzene (B151609) ring is significant. For one conformer, this angle is 86.52 (8)°, while for the other, it is 89.66 (8)° psu.edu. This near-perpendicular arrangement indicates substantial twisting of the substituent out of the naphthalene plane, a common feature in sterically hindered aromatic compounds. For this compound, the flexibility of the ethoxy linker would allow for a wide range of conformations, but significant twisting between the naphthalene and terminal phenyl rings would be expected.

Below is a table summarizing the crystallographic data for an analogous compound, 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene.

Table 1: Selected Crystallographic Data for 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene

Parameter Conformer A Conformer B
Dihedral Angle (Naphthalene-Benzene) 86.52 (8)° 89.66 (8)°
C-H⋯π Contact (H⋯Cg) 2.97 Å 2.94 Å, 2.90 Å

Data sourced from a study by Kato et al. and Watanabe et al. as cited in references nih.govpsu.edu.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Analysis

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic properties of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from the ground state to an excited state (e.g., from a π to a π* orbital), and fluorescence is the subsequent emission of light as the molecule relaxes back to the ground state.

Naphthalene and its derivatives typically exhibit strong UV absorption due to π-π* transitions within the aromatic system. The absorption spectra usually consist of several bands, with the positions and intensities of the absorption maxima (λ_max) being sensitive to the nature and position of substituents on the naphthalene core. For many naphthalene derivatives, these absorption bands are found in the 200–400 nm range researchgate.net. The addition of the phenylethoxy groups in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated π-system through the ether oxygen atoms.

Fluorescence emission occurs at a longer wavelength (lower energy) than absorption, a phenomenon known as the Stokes shift. The shape and position of the emission spectrum are characteristic of the fluorophore and its environment. Naphthalene itself is a well-known fluorophore, and its derivatives are often highly emissive.

The electronic absorption and emission spectra of molecules can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent, its ability to donate or accept hydrogen bonds, and its refractive index can all alter the energy levels of the ground and excited states, leading to shifts in spectral bands.

A shift to longer wavelengths (bathochromic or red shift) often occurs in more polar solvents if the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) can occur if the ground state is more stabilized by the solvent than the excited state. These interactions are often analyzed using the Kamlet-Taft parameters (π* for dipolarity/polarizability, α for hydrogen-bond donor capacity, and β for hydrogen-bond acceptor capacity) mdpi.com. For instance, the solvatochromic shifts of 7-hydroxyflavone (B191518) are primarily affected by the hydrogen-bond acceptor (HBA) abilities of the solvent mdpi.com.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is highly dependent on the molecular structure and the solvent environment. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can lower the quantum yield. Solvents can influence these decay rates; for example, a rigid molecular structure often leads to a higher quantum yield because it reduces energy loss through vibrational relaxation depaul.edu. The quantum yield for a given compound is typically determined relative to a standard with a known quantum yield depaul.edu.

Table 2: Kamlet-Taft Solvatochromic Parameters for Common Solvents

Solvent π* (Dipolarity/Polarizability) α (H-Bond Acidity) β (H-Bond Basicity)
Cyclohexane 0.00 0.00 0.00
Toluene 0.54 0.00 0.11
Chloroform 0.58 0.44 0.00
Ethyl Acetate 0.55 0.00 0.45
Acetonitrile 0.75 0.19 0.31
Dimethyl Sulfoxide (DMSO) 1.00 0.00 0.76
Methanol 0.60 0.93 0.62
Water 1.09 1.17 0.18

These parameters are used to correlate spectral shifts with solvent properties mdpi.com.

Computational and Theoretical Investigations of 2,7 Bis 2 Phenylethoxy Naphthalene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of the molecule. These calculations provide a static, ground-state picture of the molecule's geometry and electron distribution.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,7-Bis(2-phenylethoxy)naphthalene, DFT calculations are employed to find the equilibrium geometry by minimizing the forces acting on each atom. researchgate.net This process precisely calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The optimization process reveals that the core naphthalene (B1677914) structure remains largely planar, while the two phenylethoxy side chains possess significant conformational flexibility. The ether linkage (C-O-C) and the ethyl bridge (O-CH2-CH2-Ph) are key areas of rotation. The final optimized structure represents the molecule's most probable conformation in a vacuum.

Below is a table of representative optimized geometric parameters for key structural components of this compound, as would be determined by DFT calculations.

Table 1: Representative Geometric Parameters from DFT Optimization This table presents hypothetical, yet chemically reasonable, values for this compound to illustrate typical outputs of DFT calculations.

Parameter Atoms Involved Optimized Value
Bond Lengths (Å)
Naphthalene C-C C-C within the aromatic core ~1.37 - 1.43 Å
Naphthalene C-O Naphthyl-C to Ether-O ~1.37 Å
Ether C-O Ether-O to Ethyl-C ~1.43 Å
Phenyl C-C C-C within the terminal phenyl ring ~1.39 - 1.40 Å
**Bond Angles (°) **
Naphthalene C-O-C Naphthyl-C – Ether-O – Ethyl-C ~118°
Ether O-C-C Ether-O – Ethyl-C – Ethyl-C ~109°
Dihedral Angles (°)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. worldwidejournals.com The HOMO is the orbital from which an electron is most easily removed, acting as the primary electron donor. The LUMO is the orbital to which an electron is most easily added, acting as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com

For this compound, the HOMO is expected to be distributed primarily across the electron-rich naphthalene core and the oxygen atoms of the ether linkages. The LUMO is also expected to be localized on the naphthalene aromatic system. researchgate.netresearchgate.net The phenylethoxy substituents modulate the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics and photonics. worldwidejournals.comnih.gov

Table 2: Representative Frontier Orbital Energies This table contains illustrative values for the frontier orbital energies of this compound.

Parameter Description Representative Energy Value (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital -5.65 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.20 eV

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 4.45 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. libretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule and color-coding the results. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. youtube.com

In an MEP map of this compound:

Red Regions: Indicate areas of negative electrostatic potential, representing electron-rich sites. These are expected to be concentrated around the oxygen atoms of the two ether linkages, which are highly electronegative.

Blue Regions: Indicate areas of positive electrostatic potential, representing electron-poor sites. These are often found on hydrogen atoms, particularly those attached to the aromatic rings.

Green Regions: Indicate areas of neutral or near-zero potential. These typically cover the carbon skeletons of the naphthalene and phenyl rings.

The MEP map reveals that the oxygen atoms are the primary sites for interactions with electrophiles or for forming hydrogen bonds. The broad, neutral surfaces of the aromatic rings suggest they are sites for non-covalent pi-stacking interactions. researchgate.netscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the molecule's movement and interactions over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic behavior. nih.gov

The two phenylethoxy side chains are not rigid; they can rotate around their single bonds, allowing the molecule to adopt a vast number of different shapes or "conformations." MD simulations can explore this "conformational landscape" by simulating the molecule's motion at a given temperature.

The structure of this compound, with its large, flat aromatic core and flexible side chains, makes it a candidate for self-assembly. Molecules of this type can spontaneously organize into ordered structures driven by non-covalent interactions. MD simulations of multiple molecules in a simulation box (representing a solution or a solid) can predict this behavior.

The primary interactions driving self-assembly would be:

Pi-Pi Stacking: The electron-rich naphthalene cores of adjacent molecules can stack on top of each other, similar to a stack of pancakes.

Van der Waals Interactions: The flexible phenylethoxy chains of neighboring molecules can interact through weaker, non-specific van der Waals forces.

Simulations can reveal how these interactions lead to the formation of larger aggregates, such as columnar stacks or layered sheets. Understanding this self-assembly is key to designing new organic materials with tailored electronic or optical properties.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling establishes a correlation between a molecule's chemical structure and its macroscopic properties. For this compound, this would involve a detailed analysis of how the arrangement of its atoms influences its key characteristics.

The optical and electronic properties of organic molecules are at the heart of their use in materials science, particularly in optoelectronics. The extended π-system of the naphthalene core, coupled with the phenylethoxy side chains, suggests that this compound could possess interesting photophysical properties.

Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for predicting these characteristics. A typical computational study would involve:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. This would reveal the spatial arrangement of the naphthalene core and the phenylethoxy groups, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic conductivity and its absorption and emission of light. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

UV-Visible Spectroscopy Simulation: TD-DFT calculations can predict the electronic absorption spectrum, indicating the wavelengths of light the molecule is likely to absorb. This is crucial for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Non-Linear Optical (NLO) Properties: Calculations can also predict NLO properties, which are important for applications in photonics and telecommunications.

A hypothetical data table summarizing the kind of results expected from such a study is presented below. Please note that these are illustrative values and not based on actual experimental or computational data for this compound.

Table 1: Hypothetical Optical and Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.7 eVInfluences electronic conductivity and color.
Maximum Absorption Wavelength (λmax)340 nmIndicates the primary wavelength of light absorbed by the molecule.
First HyperpolarizabilityHighSuggests potential for use in non-linear optical materials.

Computational methods can also predict how a molecule will react with other chemical species. This is achieved by analyzing the electron distribution and other electronic descriptors across the molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, one would expect the oxygen atoms of the ethoxy groups and the naphthalene ring to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the charge on each atom, helping to identify reactive centers.

A predictive reactivity analysis would be crucial for understanding the molecule's stability, its potential degradation pathways, and how it might interact with other molecules in a given application.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted FindingImplication for Reactivity
MEP - Negative RegionsConcentrated on oxygen atoms and the naphthalene ring.These are likely sites for interaction with electrophiles or positively charged species.
MEP - Positive RegionsLikely on the hydrogen atoms of the ethoxy chains.Potential sites for interaction with nucleophiles.
NBO Charge on Oxygen atomsNegative chargeConfirms the nucleophilic character of the oxygen atoms.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

There is no available research data classifying 2,7-Bis(2-phenylethoxy)naphthalene as either a p-type or n-type semiconductor. Such a determination would require fabrication and testing in transistor devices or electrochemical characterization (e.g., cyclic voltammetry) to measure its HOMO and LUMO energy levels, which has not been reported.

No published studies demonstrate the synthesis or integration of this compound as a host, emitter, or transport layer component in OLEDs, nor as a donor or acceptor building block in OPVs.

There are no reports on the charge transport properties, such as charge carrier mobility, for thin films of this compound. Studies on the charge transport mechanisms in related NDI-based polymers are extensive but cannot be extrapolated to this specific small molecule. monash.eduresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of 2,7-disubstituted naphthalenes is well-documented, and these methods provide a foundation for the preparation of 2,7-Bis(2-phenylethoxy)naphthalene. A key starting material would be 2,7-dihydroxynaphthalene (B41206), which can be synthesized via methods like high-temperature alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt. nih.gov The target molecule can then be obtained through a Williamson ether synthesis, reacting 2,7-dihydroxynaphthalene with a suitable 2-phenylethyl halide.

A significant area for future research lies in the development of asymmetric synthetic routes . Although the target molecule itself is achiral, the introduction of chirality, for instance by using chiral phenylethoxy precursors, could lead to novel materials with applications in chiral recognition or as ligands in asymmetric catalysis. Research in the asymmetric synthesis of other 2,7-disubstituted naphthalenes has shown the feasibility of creating optically active derivatives. researchgate.net For example, palladium-catalyzed amination has been used to synthesize chiral 2,7-diamino-naphthalene derivatives. researchgate.net Similar strategies involving chiral alcohols or catalysts could be explored for the asymmetric synthesis of this compound analogues.

Future synthetic research could focus on:

Optimization of the Williamson ether synthesis for high-yield production of the target compound.

Development of catalytic methods for the direct C-O coupling of 2,7-dihydroxynaphthalene with 2-phenylethanol (B73330).

Exploration of asymmetric routes using chiral 2-phenylethanol derivatives or chiral catalysts to produce enantiomerically pure analogues.

Exploration of Stereoselective Transformations (if applicable)

While this compound is achiral, its flexible side chains offer potential for stereoselective transformations. The phenyl and naphthalene (B1677914) rings are planar, but the ethoxy linkages allow for considerable conformational freedom. It is conceivable that under certain conditions, such as binding to a chiral host or a biological receptor, these side chains could adopt a specific, chiral conformation.

A more direct avenue for exploring stereoselectivity would be through reactions involving the side chains or the naphthalene core. For instance, if the phenyl rings were to be functionalized with reactive groups like alkenes, stereoselective reactions such as asymmetric dihydroxylation or epoxidation could be investigated. The principles of stereospecific reactions, where stereoisomeric starting materials yield stereoisomerically different products, could be applied. alrasheedcol.edu.iq

Future research in this area could involve:

Investigating the conformational landscape of the molecule to determine if stable, chiral conformers can exist.

Functionalizing the side chains to introduce sites for stereoselective reactions.

Exploring the use of the molecule as a substrate in enzymatic reactions to achieve high stereoselectivity.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis. For this compound, advanced theoretical modeling can provide insights into its electronic structure, photophysical properties, and potential for various applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for this purpose.

Studies on analogous naphthalene derivatives have demonstrated the utility of these methods. For instance, DFT calculations have been used to determine the electronic properties and hole mobility of hydroxyl-substituted naphthalenes. tandfonline.com Similar computational approaches can be applied to this compound to predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for its potential use in organic electronics. nih.gov

Key areas for theoretical investigation include:

Electronic Properties: Calculation of HOMO-LUMO gap, ionization potential, and electron affinity to assess its suitability as a semiconductor material.

Photophysical Properties: Prediction of absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics to evaluate its potential as a fluorescent probe or in optoelectronic devices.

Intermolecular Interactions: Modeling of self-assembly and packing in the solid state to understand charge transport properties.

Predicted Property Computational Method Potential Application
HOMO/LUMO Energy LevelsDFTOrganic Electronics
Absorption/Emission SpectraTD-DFTFluorescent Probes, OLEDs
Molecular ConformationMolecular Mechanics/DFTHost-Guest Chemistry
Intermolecular PackingDFT with Dispersion CorrectionOrganic Semiconductors

Integration into Multi-Component Systems for Synergistic Effects

The unique structure of this compound makes it an attractive candidate for incorporation into multi-component systems, where its properties can be combined with those of other materials to achieve synergistic effects.

Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylic moieties) and copolymerized with other monomers to create materials with tailored optical or electronic properties. The naphthalene core would impart rigidity and potentially enhance thermal stability, while the phenylethoxy groups could improve solubility and processability.

Metal-Organic Frameworks (MOFs): By introducing carboxylic acid or other coordinating functional groups onto the naphthalene or phenyl rings, this compound could serve as a linker in the synthesis of novel MOFs. acs.orgresearchgate.net These materials could exhibit interesting properties for gas storage, separation, or catalysis.

Heterojunction Devices: In organic electronics, bilayer devices combining a p-type and an n-type semiconductor can exhibit ambipolar behavior. nih.gov this compound could be investigated as one of the components in such a heterojunction, for example, in combination with a known n-type material like a perylene (B46583) or fullerene derivative.

Future work should focus on the synthesis of functionalized derivatives of this compound suitable for incorporation into these multi-component systems and the subsequent characterization of the resulting materials.

Investigation of Environmental Stability and Degradation Pathways (mechanistic focus)

Understanding the environmental fate of a new chemical is crucial. For this compound, research should be directed towards its environmental stability and the mechanisms of its potential degradation. As a derivative of a polycyclic aromatic hydrocarbon (PAH), its persistence and potential for bioaccumulation are important considerations.

The biodegradation of naphthalene itself has been extensively studied, with microorganisms capable of metabolizing it as a carbon source. nih.govnih.gov The degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. The presence of the ether linkages in this compound introduces another potential point of metabolic attack. Ether-cleaving enzymes could play a role in its breakdown.

Mechanistic studies should aim to:

Identify the primary degradation products under both aerobic and anaerobic conditions.

Isolate and characterize microorganisms capable of degrading the compound.

Elucidate the enzymatic pathways involved in the cleavage of the ether bonds and the breakdown of the naphthalene core.

Investigate its potential to contribute to the formation of secondary organic aerosols (SOA) through atmospheric oxidation, similar to other naphthalene derivatives. copernicus.org

Degradation Aspect Research Focus Potential Outcome
BiodegradationIsolation of degrading microbesIdentification of bioremediation strategies
Metabolic PathwaysElucidation of enzymatic reactionsUnderstanding of environmental persistence
Atmospheric ChemistryStudy of reactions with oxidantsAssessment of air quality impact

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.